molecular formula C23H20ClN3S B2828698 2-{[(3-chlorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine CAS No. 422532-34-1

2-{[(3-chlorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine

Cat. No.: B2828698
CAS No.: 422532-34-1
M. Wt: 405.94
InChI Key: OHYDANHGLKIKTA-UHFFFAOYSA-N
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Description

The compound 2-{[(3-chlorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine is a quinazoline derivative characterized by:

  • A quinazolin-4-amine core, which is a privileged scaffold in medicinal chemistry for targeting kinases and other enzymes .
  • A 3-chlorobenzylsulfanyl group at position 2 of the quinazoline ring, contributing to hydrophobic interactions and electron-withdrawing effects.
  • An N-(2-phenylethyl) substituent, which may enhance lipophilicity and influence pharmacokinetic properties such as blood-brain barrier penetration.

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-N-(2-phenylethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3S/c24-19-10-6-9-18(15-19)16-28-23-26-21-12-5-4-11-20(21)22(27-23)25-14-13-17-7-2-1-3-8-17/h1-12,15H,13-14,16H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYDANHGLKIKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-chlorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the 3-Chlorobenzylthio Group: The 3-chlorobenzylthio group can be introduced via a nucleophilic substitution reaction. This involves the reaction of 3-chlorobenzyl chloride with a thiol derivative in the presence of a base such as sodium hydride or potassium carbonate.

    Attachment of the Phenethylamine Moiety: The final step involves the coupling of the quinazoline core with phenethylamine. This can be achieved through a reductive amination reaction using a reducing agent like sodium cyanoborohydride or through a direct amination reaction using a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-chlorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

2-{[(3-chlorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[(3-chlorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name & Source Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
Target Compound 2-(3-chlorobenzylsulfanyl), N-2-phenylethyl ~440–450 (estimated) High lipophilicity (logP ~5–6 inferred)
N-(4-Methoxyphenyl)-6-nitroquinazolin-4-amine (3a) 6-nitro, N-4-methoxyphenyl ~330–340 (estimated) Nitro group enhances electron deficiency
[18F]F-IRS (EGFR Imaging Agent) 7-O-linked PEG-morpholino, 18F label ~600–650 (estimated) Hydrophilic; used for PET imaging of EGFR
6-Chloro-N-(3-methylphenyl)-4-phenylquinazolin-2-amine 6-chloro, 4-phenyl, N-3-methylphenyl 333.8 (calculated) Chloro and phenyl enhance rigidity
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{[(4-fluorophenyl)methyl]sulfanyl}quinazolin-4-amine 2-(4-fluorobenzylsulfanyl), N-2-(3,4-dimethoxyphenyl)ethyl 449.55 logP = 5.22; dimethoxy increases polarity

Key Research Findings

Electronic Effects
  • Nitro groups (e.g., in 3a) increase electron deficiency, which may improve interactions with catalytic lysine residues in kinases but reduce metabolic stability .
Lipophilicity and Solubility
  • PEG-morpholino chains in [18F]F-IRS improve hydrophilicity, making it suitable for in vivo imaging applications .
Steric and Conformational Effects
  • 4-Phenyl substituents (e.g., in ) introduce steric bulk, which may restrict rotation and stabilize binding to hydrophobic pockets .
  • Dimethoxy groups () add polarity without significantly increasing molecular weight, balancing lipophilicity and solubility .

Biological Activity

The compound 2-{[(3-chlorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine is a derivative of quinazoline, a class of compounds known for their diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative efficacy against various targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H15ClN4S\text{C}_{15}\text{H}_{15}\text{ClN}_4\text{S}

This structure features a quinazoline core substituted with a chlorophenyl group and a sulfanyl moiety, which may contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted the biological activity of quinazoline derivatives, including the compound . The following sections provide insights into its specific activities.

Antitumor Activity

Quinazoline derivatives have been extensively studied for their antitumor properties. Notably, compounds that share structural similarities with this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies :
    • The compound was evaluated for its cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values observed were in the range of 12.60–17.30 µM for HCT-116 cells, indicating moderate potency against these cell lines .
    • A related study reported broad-spectrum antitumor activity for similar quinazoline derivatives with GI values ranging from 25.8% to 41.2% across different tumor types .

The mechanisms underlying the biological activity of quinazoline derivatives often involve inhibition of key enzymes or receptors involved in tumor growth and proliferation.

  • Enzyme Inhibition :
    • In vitro studies indicated that certain quinazoline derivatives exhibit weak inhibitory activity against EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor), with IC50 values ranging from 15.88 to 36.33 µM .
    • Molecular modeling suggests that these compounds interact with critical amino acids within the active sites of these receptors, potentially blocking their function and impeding tumor growth .

Antimicrobial Activity

In addition to antitumor properties, some quinazoline derivatives have shown antimicrobial effects. Compounds similar to this compound were evaluated for their ability to inhibit bacterial growth, demonstrating comparable efficacy to established antibiotics like gentamicin .

Comparative Analysis Table

Activity Target IC50 (µM) Reference
CytotoxicityMCF-714.60–16.10
CytotoxicityHCT-11612.60–17.30
EGFR InhibitionEGFR15.88–23.05
VEGFR InhibitionVEGFR-213.63–36.33
AntimicrobialVarious BacteriaNot specified

Case Studies

Several case studies have documented the therapeutic potential of quinazoline derivatives:

  • Case Study on Anticancer Efficacy : A study involving a series of quinazolinone derivatives demonstrated effective cytotoxicity against resistant cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .
  • Case Study on Enzyme Inhibition : Research focused on dual inhibitors targeting BCRP (Breast Cancer Resistance Protein) and P-glycoprotein showed that specific modifications in the quinazoline structure can significantly improve binding affinity and inhibitory potency .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-{[(3-chlorophenyl)methyl]sulfanyl}-N-(2-phenylethyl)quinazolin-4-amine, and how can reaction conditions be optimized?

The synthesis of quinazolin-4-amine derivatives typically involves sequential substitutions on the quinazoline core. For example:

  • Step 1 : React quinazolin-4-amine with a thiol-containing reagent (e.g., 3-chlorobenzyl mercaptan) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfanyl group at position 2 .
  • Step 2 : Perform a nucleophilic substitution or coupling reaction (e.g., using EDCI/HOBt) with 2-phenylethylamine to functionalize the 4-amine position.
    Optimization involves monitoring reaction progress via TLC/HPLC, adjusting solvent polarity (e.g., DMF vs. THF), and controlling temperature (60–80°C for 6–12 hours). Characterization via 1H^1H-NMR and IR spectroscopy confirms product purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish its structure?

Key techniques include:

  • 1H^1H-NMR : Look for aromatic proton signals in the δ 7.2–8.5 ppm range (quinazoline and phenyl groups) and a singlet near δ 4.3 ppm for the -SCH₂- group .
  • IR Spectroscopy : Confirm the presence of -NH (stretch ~3300 cm⁻¹) and C=S (thioether stretch ~650 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Verify the molecular ion peak [M+H]⁺ at m/z corresponding to C₂₃H₂₀ClN₃S (calculated: 406.1 g/mol) .

Advanced Research Questions

Q. How can 3D-QSAR studies be applied to predict the biological activity of this compound, and what pharmacophoric features are most influential?

3D-QSAR models (e.g., CoMFA or CoMSIA) require alignment of structurally similar quinazoline derivatives and calculation of steric, electrostatic, and hydrophobic fields. Key pharmacophoric features for activity include:

  • Hydrophobic interactions : The 3-chlorophenyl and phenylethyl groups enhance binding to lipophilic enzyme pockets.
  • Hydrogen bonding : The 4-amine nitrogen acts as a donor, critical for receptor interactions.
    Validation via leave-one-out cross-validation (q² > 0.5) and external test sets (r² > 0.6) ensures model robustness .

Q. How should researchers resolve contradictions in biological activity data across studies involving similar quinazoline derivatives?

Contradictions often arise from variability in assay conditions (e.g., cell lines, incubation times). Mitigation strategies include:

  • Standardization : Use common reference compounds (e.g., doxorubicin for cytotoxicity assays) and replicate experiments in triplicate.
  • Meta-analysis : Compare IC₅₀ values across studies, adjusting for differences in molarity and solvent effects (e.g., DMSO vs. aqueous buffers).
    For example, antimicrobial activity discrepancies may stem from bacterial strain resistance profiles or inoculum size variations .

Q. What computational methods are suitable for analyzing the compound’s potential as a kinase inhibitor?

  • Molecular Docking (AutoDock Vina) : Dock the compound into ATP-binding pockets of kinases (e.g., EGFR or VEGFR2) using PDB structures (e.g., 1M17). Prioritize poses with low binding energy (ΔG < -8 kcal/mol) and hydrogen bonds to hinge regions .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. RMSD values < 2 Å indicate stable binding .

Mechanistic and Pharmacological Questions

Q. How can researchers investigate the compound’s mechanism of action in cancer cell lines, and what controls are essential?

  • In vitro assays : Measure apoptosis (Annexin V/PI staining), cell cycle arrest (flow cytometry), and mitochondrial membrane potential (JC-1 dye).
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to silence suspected targets (e.g., PI3K/AKT pathway genes).
    Include controls: untreated cells, solvent-only (e.g., 0.1% DMSO), and positive controls (e.g., staurosporine for apoptosis) .

Q. What strategies are recommended for optimizing bioavailability without compromising potency?

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetate esters) to the 4-amine to enhance solubility.
  • LogP adjustment : Modify substituents (e.g., replace chlorophenyl with fluorophenyl) to achieve LogP 2–4, balancing membrane permeability and aqueous solubility.
    Validate via Caco-2 permeability assays and pharmacokinetic studies in rodent models .

Data Reproducibility and Validation

Q. How can researchers ensure reproducibility in synthesizing and testing this compound across labs?

  • Detailed protocols : Specify exact molar ratios (e.g., 1:1.2 for quinazoline:thiol reagent), solvent grades (HPLC vs. technical grade), and purification methods (e.g., column chromatography with silica gel 60).
  • Open data : Share raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) and adhere to FAIR principles .

Comparative Analysis

Q. How does the sulfanyl substituent in this compound influence its activity compared to morpholinyl or nitrophenyl analogs?

  • Sulfanyl group : Enhances electron-withdrawing effects, stabilizing interactions with cysteine residues in enzyme active sites.
  • Morpholinyl analogs : Exhibit higher solubility but reduced logP, limiting membrane penetration.
  • Nitrophenyl analogs : Show stronger electrophilic character but may increase off-target toxicity.
    Benchmark via enzyme inhibition assays (e.g., COX-2 IC₅₀ comparison) .

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